molecular formula C12H8N2O3 B15067565 N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide CAS No. 142791-61-5

N-(3-Cyano-4-oxo-4H-1-benzopyran-2-yl)acetamide

Cat. No.: B15067565
CAS No.: 142791-61-5
M. Wt: 228.20 g/mol
InChI Key: BQPZEDNGMBNSQX-UHFFFAOYSA-N
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Description

N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide is a compound that belongs to the class of chromone derivatives. Chromones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide typically involves the reaction of 3-formylchromone with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research has indicated its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can modulate pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-4-oxo-4H-chromen-2-yl)acetamide stands out due to its specific structural features, such as the presence of both cyano and acetamide groups, which contribute to its unique reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

142791-61-5

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

N-(3-cyano-4-oxochromen-2-yl)acetamide

InChI

InChI=1S/C12H8N2O3/c1-7(15)14-12-9(6-13)11(16)8-4-2-3-5-10(8)17-12/h2-5H,1H3,(H,14,15)

InChI Key

BQPZEDNGMBNSQX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2O1)C#N

Origin of Product

United States

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